Talactoferrin Alfa
Overview
Description
2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide is a member of acetamides.
Scientific Research Applications
Immune Modulation in Cancer
Talactoferrin Alfa has demonstrated potential in modulating the immune response in cancer patients. A study involving adults with non-small cell lung cancer (NSCLC) showed that Talactoferrin was well-tolerated and could influence immune parameters, such as increasing natural killer cell activity in some patients, despite a median of four previous chemotherapy regimens indicating advanced disease stages (Madan et al., 2013).
Therapeutic Potential in Renal Cell Cancer
Talactoferrin Alfa's immunomodulatory mechanism has been highlighted in its application to renal cell cancer (RCC) patients, where it showed clinical anti-cancer activity. The mechanism involves the chemotaxis of immune cells to intestinal Peyer's Patches, activating innate and adaptive immunity, with increased activity of dendritic cells, NK-T cells, and CD8+ T-lymphocytes observed in preclinical experiments (Varadhachary et al., 2006).
Role in Non-Small Cell Lung Cancer
Talactoferrin Alfa has been under investigation for its role in treating non-small cell lung cancer, acting through dendritic cell recruitment and activation in the gut-associated lymphoid tissue. Its activities include cancer protection, cellular growth, differentiation, and anti-inflammatory properties, making it a potential candidate for NSCLC therapy (Kelly & Giaccone, 2010).
Safety and Efficacy in Severe Sepsis
Despite its promising applications in oncology, Talactoferrin Alfa's use in severe sepsis has been met with caution. A phase II/III clinical trial indicated that oral Talactoferrin did not reduce 28-day mortality in patients with severe sepsis and raised concerns about potential harm, highlighting the importance of context-specific applications of immunomodulatory agents (Vincent et al., 2015).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPLYSROCPWFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155047 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talactoferrin Alfa | |
CAS RN |
149341-39-9 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149341-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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